molecular formula C18H31N3O2 B6006550 [2-(4-Methylpentyl)morpholin-4-yl]-(3-methyl-1-propylpyrazol-4-yl)methanone

[2-(4-Methylpentyl)morpholin-4-yl]-(3-methyl-1-propylpyrazol-4-yl)methanone

Cat. No.: B6006550
M. Wt: 321.5 g/mol
InChI Key: FYENLSFZYXQJED-UHFFFAOYSA-N
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Description

[2-(4-Methylpentyl)morpholin-4-yl]-(3-methyl-1-propylpyrazol-4-yl)methanone is a complex organic compound that features a morpholine ring and a pyrazole ring

Properties

IUPAC Name

[2-(4-methylpentyl)morpholin-4-yl]-(3-methyl-1-propylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N3O2/c1-5-9-21-13-17(15(4)19-21)18(22)20-10-11-23-16(12-20)8-6-7-14(2)3/h13-14,16H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYENLSFZYXQJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C)C(=O)N2CCOC(C2)CCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Methylpentyl)morpholin-4-yl]-(3-methyl-1-propylpyrazol-4-yl)methanone typically involves multiple steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethanolamine with sulfuric acid, followed by neutralization with sodium hydroxide.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with 1,3-diketones under acidic conditions.

    Coupling Reaction: The final step involves coupling the morpholine and pyrazole rings through a methanone linkage. This can be achieved by reacting the morpholine derivative with the pyrazole derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common nucleophiles include halides (Cl⁻, Br⁻) and alkoxides (RO⁻).

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: Due to its structural complexity, the compound is a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

    Material Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [2-(4-Methylpentyl)morpholin-4-yl]-(3-methyl-1-propylpyrazol-4-yl)methanone involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, inhibiting their activity. The pyrazole ring can enhance the binding affinity and specificity of the compound towards its target. The methanone linkage provides structural stability and rigidity, ensuring effective interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    [2-(4-Methylpentyl)morpholin-4-yl]-(3-methyl-1-propylpyrazol-4-yl)methanone: can be compared with other morpholine and pyrazole derivatives, such as:

Uniqueness

  • Structural Complexity : The presence of both morpholine and pyrazole rings in the same molecule provides unique structural features.
  • Versatility : The compound’s ability to undergo various chemical reactions makes it versatile for different applications.
  • Binding Affinity : The combination of morpholine and pyrazole rings enhances the binding affinity towards specific molecular targets, making it a valuable compound in medicinal chemistry.

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